4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl
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Overview
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with two methyl groups attached at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-methylpyridine with a suitable aldehyde or ketone, followed by cyclization to form the pyridopyrimidinone core. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methyl groups and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, at specific positions on the ring system.
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl
- 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,3-dimethylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8(2)11-9-5-3-4-6-12(9)10(7)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOXXOPXPGPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC=CN2C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335233 |
Source
|
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-29-1 |
Source
|
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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